molecular formula C11H17NOS B13276099 N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline

Cat. No.: B13276099
M. Wt: 211.33 g/mol
InChI Key: DLFDBPBFAMAGLY-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline is a substituted aniline derivative characterized by a methoxypropan-2-yl group attached to the nitrogen atom and a methylsulfanyl (SCH₃) substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 211.32 g/mol . Limited data on its synthesis, crystallography, or applications are available in the provided evidence, necessitating reliance on structural analogs for comparative analysis.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-4-methylsulfanylaniline

InChI

InChI=1S/C11H17NOS/c1-9(8-13-2)12-10-4-6-11(14-3)7-5-10/h4-7,9,12H,8H2,1-3H3

InChI Key

DLFDBPBFAMAGLY-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the aniline core with methylsulfanyl or related substituents but differ in their N-alkyl/aryl groups or additional functional groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features Reference
N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline C₁₁H₁₇NOS 211.32 -NH-(1-methoxypropan-2-yl), -SCH₃ (para) Methoxypropan-2-yl group enhances solubility; methylsulfanyl modulates electron density
4-(Methylsulfanyl)-N-(2-phenylethyl)aniline C₁₅H₁₇NS 243.37 -NH-(2-phenylethyl), -SCH₃ (para) Phenylethyl group increases hydrophobicity; potential π-π interactions
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline C₁₉H₃₀N₂O₂S 350.52 -NH-(decyl), -SCH₃-nitroethenyl (para) Long decyl chain enhances lipophilicity; nitroethenyl introduces redox sensitivity
N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis[4-(methylsulfanyl)aniline] C₁₉H₁₁F₁₂N₂O₂ 527.06 Bis-aniline linked via hexafluoropentenylidene; dual -SCH₃ (para) Fluorinated backbone increases thermal stability; symmetrical structure
3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline C₁₇H₂₁NS 271.42 -NH-(4-phenylbutan-2-yl), -SCH₃ (meta) Phenylbutan-2-yl group introduces conformational flexibility; meta substitution

Comparative Analysis of Functional Groups and Properties

N-Substituent Effects: The methoxypropan-2-yl group in the target compound likely improves solubility in polar solvents compared to the phenylethyl group in or the decyl chain in , which favor non-polar environments. Fluorinated backbones, as in , enhance thermal and chemical stability, a feature absent in the target compound.

Position of Methylsulfanyl Group :

  • Para-substituted methylsulfanyl (target compound, ) maximizes electronic effects on the aromatic ring, whereas meta-substituted analogs (e.g., ) may exhibit altered reactivity in electrophilic substitution reactions.

Symmetrical bis-aniline derivatives like are candidates for coordination chemistry or polymer precursors, whereas the target compound’s monofunctional structure limits such applications.

Biological Activity

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NOS. Its structure features a methoxypropan-2-yl group attached to the nitrogen atom of an aniline base, along with a methylsulfanyl substituent at the para position of the aromatic ring. This unique configuration contributes to its distinctive chemical behavior and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have also been promising. Studies have reported that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under ongoing investigation.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
  • Receptor Binding : It could bind to receptors that regulate cell signaling pathways, thereby influencing cellular responses.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition identified

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(1-Methoxypropan-2-yl)anilineC11H15NLacks methylsulfanyl group
4-(Methylthio)anilineC7H9NSDifferent substitution pattern
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)anilineC11H17NOSMethylsulfanyl group at different position

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties highlighted that this compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
  • Anticancer Research : Another study demonstrated that treatment with this compound resulted in a 50% reduction in viability in breast cancer cell lines at a concentration of 10 μM after 48 hours, showcasing its potential as an anticancer agent.

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